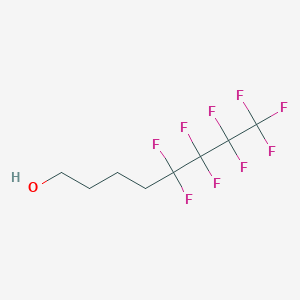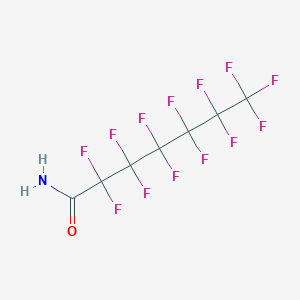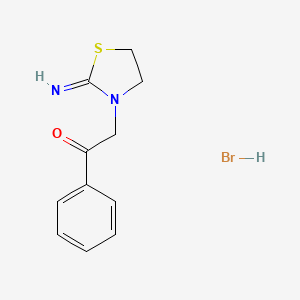![molecular formula C11H18O3 B1303582 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 93257-31-9](/img/structure/B1303582.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a compound that is structurally related to bicyclic systems with a carboxylic acid functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, the related structures and synthetic methods can offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves strategies such as photochemical [2+2] cycloaddition reactions, as seen in the synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the use of diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid by incorporating the appropriate starting materials and reaction conditions to introduce the hydroxy and trimethyl groups.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often characterized by conformational locking, as seen in the study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, which adopt a boat-like conformation . This intrinsic property is crucial for understanding the 3D arrangement of substituents in 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of bicyclic compounds can be influenced by their conformation and substitution pattern. For example, the synthesis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine involved a reaction between camphorquinone and diaminomaleonitrile . This suggests that the trimethylbicycloheptane core can participate in reactions with various reagents, potentially leading to diverse derivatives including the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are closely related to their molecular structure. For instance, the crystal structure analysis of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provided detailed information on the molecular dimensions and packing in the solid state . Such data are essential for predicting the solubility, stability, and crystalline behavior of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid.
科学的研究の応用
Synthesis and Stereochemistry
Research efforts have focused on the synthesis and stereochemical analysis of bicyclic compounds similar to 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid. These compounds are of interest due to their potential as chiral auxiliaries and building blocks in organic synthesis:
Palkó et al. (2005) detailed the stereoselective functionalization of aminobicyclo[2.2.1]heptene carboxylic acid derivatives, showcasing methods for preparing amino-hydroxy bicyclic compounds with detailed stereostructural analysis provided by NMR and IR spectroscopy techniques (Palkó, Sándor, Sohár, & Fülöp, 2005).
Ishizuka et al. (1990) achieved the high-yield synthesis of diastereomerically pure hydroxy bicyclic carboxylic acids, presenting a potential utility as chiral auxiliaries, which emphasizes the importance of these compounds in enantioselective synthesis (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Catalysis and Transition State Mimicry
Some studies explore the utility of bicyclic compounds in mimicking transition states or acting as catalysts, providing valuable insights into enzyme mimicry and the design of synthetic catalysts:
- Smith et al. (1995) synthesized amino-hydroxy bicyclo[2.2.1]heptane carboxylic acid derivatives aiming to mimic distorted peptide ground states as well as transition states for peptide bond hydrolysis. This approach highlights the application of these compounds in studying enzyme action and designing enzyme mimics (Smith, Weiner, Chaturvedi, Thimblin, Raymond, & Hansen, 1995).
特性
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBHRIFVITMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377870 |
Source


|
| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
93257-31-9 |
Source


|
| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)